![molecular formula C23H24FN5O3 B2700067 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021062-13-4](/img/structure/B2700067.png)
5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24FN5O3 and its molecular weight is 437.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Characterization
The molecule is part of a class of compounds characterized by their complex heterocyclic structures. Research in this area often focuses on the synthesis and structural elucidation of novel compounds, exploring their potential applications in various fields, including pharmaceuticals and materials science. The detailed chemical synthesis methods, alongside spectral and computational analysis, provide insights into the molecular configuration, electronic structure, and potential reactivity of these compounds (Ashraf et al., 2019).
Biological Activity Evaluation
Significant research efforts are directed towards evaluating the biological activities of such compounds, particularly their interactions with biological receptors that could render them useful as therapeutic agents. This involves detailed in vitro and in vivo studies to assess their affinity for specific receptors and their potential as antipsychotic, anti-inflammatory, or analgesic agents. For instance, compounds with structures related to the one mentioned have been explored for their potential antipsychotic effects through receptor affinity studies and neurochemical analysis (Raviña et al., 2000).
Antiproliferative Effects
Some derivatives of complex heterocyclic compounds exhibit antiproliferative effects against various cancer cell lines, indicating their potential utility in cancer therapy. This includes studies on their mechanism of action, such as inducing erythroid differentiation in chronic myelogenous leukemia cells (Saab et al., 2013).
Chemical Properties and Interaction Studies
The study of the chemical properties of such molecules, including their luminescent properties and photo-induced electron transfer, provides valuable information on their potential applications in material science and as probes in biological systems. This research often involves the synthesis of model compounds and their evaluation under various conditions (Gan et al., 2003).
Propriétés
IUPAC Name |
5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-[(2-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-26-20-19(22(31)29(23(26)32)14-16-4-2-3-5-17(16)24)18(8-9-25-20)27-10-12-28(13-11-27)21(30)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVBSLIDVLWYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(CC4)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
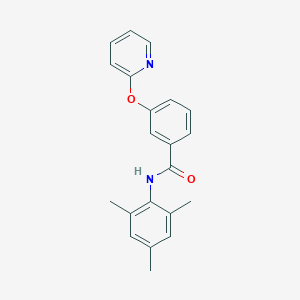
![2-{8-hexyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2699988.png)
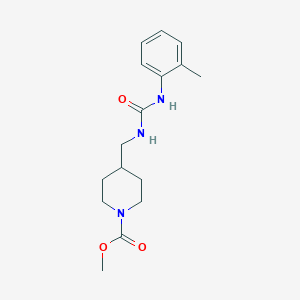
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2699990.png)
![2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2699991.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2699993.png)
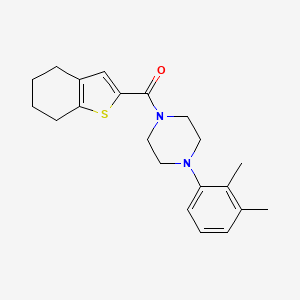
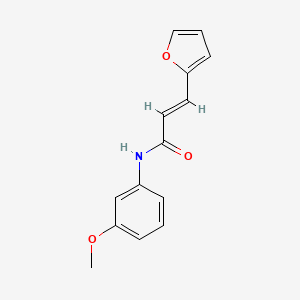


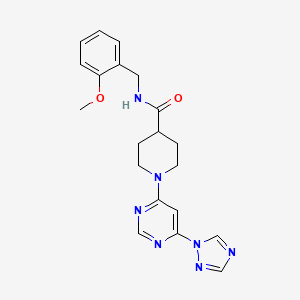
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2700002.png)
